Hex-2-ulofuranosyl hexopyranoside
Overview
Description
Hex-2-ulofuranosyl hexopyranoside is a natural product found in Pteris, Dendrobium moniliforme, and other organisms with data available.
Short chain carbohydrate molecules that have hydroxyl groups attached to each carbon atom unit with the exception of one carbon that has a doubly-bond aldehyde or ketone oxygen. Cyclical sugar molecules are formed when the aldehyde or ketone groups respectively form a hemiacetal or hemiketal bond with one of the hydroxyl carbons. The three dimensional structure of the sugar molecule occurs in a vast array of biological and synthetic classes of specialized compounds including AMINO SUGARS; CARBASUGARS; DEOXY SUGARS; SUGAR ACIDS; SUGAR ALCOHOLS; and SUGAR PHOSPHATES.
Scientific Research Applications
Synthesis of Carbohydrate-Derived α-Methylene-γ-Lactones : Hexopyranoside- and hexofuranose uloses, including Hex-2-ulofuranosyl hexopyranoside, can undergo stereoselective branching to form spiro α-methylene-γ-lactones (Csuk, Fürstner, Sterk, & Weidmann, 1986).
Cytotoxic Activity in Cancer Treatment : Derivatives of hexopyranoside, including Hex-2-ulofuranosyl hexopyranoside, have been synthesized and evaluated for their antiproliferative activities against different human cancer cell lines (da Silva et al., 2019).
Synthesis of N-acetylneuraminic Acid Homologues : Hexopyranosid-2-ulose, a related compound, has been used to produce C-2 branched N-acetylmannosamine, leading to the synthesis of C-5 branched homologues of N-acetylneuraminic acid (Koppert & Brossmer, 1992).
Formation of β-Hydroxy Esters : Hexopyranose- and hexofuranose-uloses, when treated with specific reagents, form β-hydroxy esters or derivatives thereof (Csuk, Fürstner, & Weidmann, 1986).
Synthesis of Pyranosides with Gem-Di-C-Methyl Groups : Michael addition to hexopyranosides, including Hex-2-ulofuranosyl hexopyranoside, has been used to synthesize pyranosides with gem-di-C-methyl groups at specific positions (Kawauchi, Sato, Yoshimura, & Hashimoto, 1987).
Anti-tubercular Activity : Certain derivatives of hexopyranoside exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Shah et al., 2015).
properties
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMRCDWAGMRECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Water or Solvent Wet Solid | |
Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
alpha-D-Glucopyranoside, beta-D-fructofuranosyl | |
CAS RN |
57-50-1 | |
Record name | sucrose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Citations
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